1,11-Dihydroxy-10-[3-(4-hydroxyphenyl)prop-2-enoyloxy]-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid is a complex organic compound classified under the category of lipids and lipid-like molecules, specifically within the triterpenoids class. Its IUPAC name reflects its intricate structure and functional groups. The compound features multiple hydroxyl groups and an enoyloxy moiety which contribute to its potential biological activities.
This compound has been identified in various databases including PubChem and PlantaeDB. It is associated with natural products and may be derived from plant sources.
The synthesis of 1,11-Dihydroxy-10-[3-(4-hydroxyphenyl)prop-2-enoyloxy]-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid typically involves multi-step organic reactions including:
These steps require careful control of reaction conditions such as temperature and solvent choice to ensure high yields and purity of the final product.
The molecular structure of this compound is characterized by a complex tetradecahydropicene framework featuring multiple methyl groups and hydroxyl substituents. The presence of an enoyloxy linkage contributes to its reactivity.
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)O)O)C)C)C2C1(C)O)C)C(=O)O
BZORLJPADUHVJE-UHFFFAOYSA-N
The compound can undergo various chemical reactions typical for polyfunctional organic compounds:
These reactions are significant for understanding its reactivity and potential applications in medicinal chemistry.
The mechanism of action of 1,11-Dihydroxy-10-[3-(4-hydroxyphenyl)prop-2-enoyloxy]-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid may involve:
Data on specific biological pathways or targets remains limited but suggests a role in modulating cellular processes.
The compound's high LogP value indicates significant lipophilicity which may influence its bioavailability and interaction with biological membranes.
CAS No.: 6740-85-8
CAS No.: 10048-32-5
CAS No.: 53819-79-7
CAS No.:
CAS No.:
CAS No.: 951163-61-4